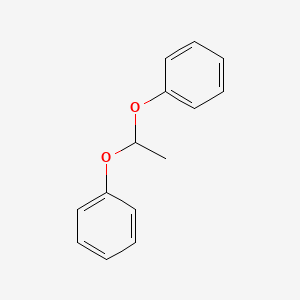

1,1-Diphenoxyethane

Beschreibung

Historical Context and Discovery Timeline

The synthesis of 1,1-diphenoxyethane was first documented in mid-20th-century investigations into acetal derivatives, though precise attribution remains challenging due to its status as a structural analog in broader acetal research. Early methodologies for its preparation involved acid-catalyzed condensation reactions between phenyl ether derivatives and aldehydes, a process refined in later decades. The compound gained prominence in pyrolysis studies, particularly in the work of Szwarc and subsequent researchers exploring p-xylylene intermediates through thermal decomposition pathways. Its CAS registry number (4850-74-2) formalized its identity in chemical databases by the late 20th century.

Systematic Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-phenoxyethoxybenzene , reflecting its ether-acetal hybrid structure. Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₂ | PubChem |

| SMILES | CC(OC1=CC=CC=C1)OC2=CC=CC=C2 | PubChem |

| CAS Registry Number | 4850-74-2 | PubChem |

| Wikidata ID | Q27266260 | Wikidata |

Alternative nomenclature includes acetaldehyde diphenyl acetal and benzene, 1,1'-(ethylidenebis(oxy))bis-, with regional variations such as the Nikkaji identifier J465.509E in Japanese chemical databases.

Molecular Taxonomy Within Acetal Derivatives

This compound belongs to the acetal subclass of ethers, distinguished by its geminal phenoxy groups attached to a central ethane backbone. This structural configuration confers distinct physicochemical properties compared to:

- Ketene-derived acetals : Unlike ketene diphenyl acetal (studied in early 20th-century crystallography), this compound lacks conjugated π systems, resulting in reduced resonance stabilization.

- Asymmetric acetals : The symmetrical substitution pattern prevents stereochemical complexity seen in mixed acetals like 1,2-diphenoxyethane, simplifying its spectroscopic characterization.

- Cyclic acetals : Acyclic nature permits free rotation about the central C-O bonds, contrasting with constrained conformations in benzannulated acetals.

The compound’s molecular taxonomy is further defined by its role as a precursor in pyrolysis reactions, where controlled thermal decomposition yields reactive intermediates for polymer synthesis.

Structural Comparison of Acetal Derivatives

| Feature | This compound | Ketene Diphenyl Acetal | Cyclic Benzannulated Acetal |

|---|---|---|---|

| Central Carbon Hybridization | sp³ | sp² | sp³ |

| Resonance Stabilization | Limited | Extensive | Moderate |

| Thermal Stability | Moderate (decomposes >200°C) | Low | High |

| Synthetic Utility | Pyrolysis precursor | Polymer intermediate | Conformational studies |

Eigenschaften

CAS-Nummer |

4850-74-2 |

|---|---|

Molekularformel |

C14H14O2 |

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

1-phenoxyethoxybenzene |

InChI |

InChI=1S/C14H14O2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3 |

InChI-Schlüssel |

FRRIJIONUFQFSM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme and Catalysts

A prominent and efficient method for preparing 1,1-diphenoxyethane uses ionic liquids as catalysts. The reaction involves benzene and 1,1-dichloroethane (also called 1,1-ethylene dichloride) as starting materials. The ionic liquid catalysts are derived from combinations of:

- Positively charged ions: pyridinium halide, imidazolium halide, trialkylamine halide, quaternary ammonium salt

- Negatively charged ions: aluminum chloride (AlCl3), zinc chloride (ZnCl2), iron trichloride (FeCl3), indium chloride (InCl3)

The general reaction is conducted at temperatures between 0°C and 80°C for 3 to 6 hours.

Catalytic System Preparation

The ionic liquid catalyst is prepared by mixing the precursor compounds of the positively charged ion and negatively charged ion in a molar ratio ranging from 0.5:1 to 10:1.

Reaction Procedure

- Benzene and the ionic liquid catalyst are mixed.

- 1,1-dichloroethane is added dropwise over 2 to 4 hours at a controlled temperature.

- After addition, the reaction continues for 1 to 2 hours.

- The reaction mixture is cooled to room temperature.

- The organic phase is separated by stratification.

- The product is purified by washing, alkali treatment, and distillation to recover excess benzene.

- Final rectification yields high-purity this compound.

Experimental Data and Yields

Representative Experimental Conditions and Results

| Embodiment | Benzene (g) | Ionic Liquid Catalyst (Type and g) | 1,1-Dichloroethane (g) | Temp (°C) | Addition Time (h) | Reaction Time After Addition (h) | Yield (%) | Product Purity (°C/8mmHg) |

|---|---|---|---|---|---|---|---|---|

| 1 | 281.2 | Triethylamine hydrochloride-AlCl3 (10) | 59.4 | 40-50 | 3 | 1.5 | High | 126-129 |

| 2 | 37.5 | Triethylamine hydrochloride-ZnCl2 (10) | 2.5 | 80 | 2 | 1 | High | 126-129 |

| 4 | 65 | 1-Butyl-3-methylimidazolium bromide-AlCl3 (10) | 25 | 50 | 3.5 | 1.5 | High | 126-129 |

| 5 | 45 | Brominated 1-butyl-pyridinium-AlCl3 (15) | 40 | 60-70 | 2.5 | 1.5 | High | 126-129 |

| 6 | 281.2 | Mixture of Triethylamine hydrochloride-AlCl3 and Brominated 1-butyl-pyridinium-AlCl3 (10) | 59.4 | 40-50 | 3 | 1.5 | High | 126-129 |

Note: "High" yield indicates yields significantly above 60%, with minimal by-products and high purity confirmed by gas chromatography and infrared spectroscopy.

Comparative Example

A reaction conducted at 100°C with triethylamine hydrochloride-AlCl3 catalyst showed lower efficiency and more by-products, indicating the importance of controlled temperature and catalyst choice.

Advantages of Ionic Liquid Catalysis

- High catalytic activity without the need for additional organic solvents or auxiliary agents.

- Reusability of catalyst : Ionic liquids can be separated and recycled, reducing waste.

- Low environmental impact : The process generates minimal pollution compared to traditional methods using aluminum chloride alone.

- Simple operation : The reaction proceeds under mild conditions with straightforward purification steps.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting materials | Benzene and 1,1-dichloroethane |

| Catalyst | Ionic liquids based on pyridinium, imidazolium, trialkylamine, or quaternary ammonium salts with metal halides (AlCl3, ZnCl2, FeCl3, InCl3) |

| Reaction temperature | 0–80°C |

| Reaction time | 3–6 hours |

| Catalyst loading | 1–20% of reaction mixture weight |

| Yield | Typically >60% |

| Purification | Washing, alkali treatment, distillation, rectification |

| Environmental impact | Low, catalyst recyclable |

Research Findings and Industrial Implications

The ionic liquid-catalyzed method for this compound synthesis represents a significant advancement over traditional methods that use aluminum chloride alone, which suffer from catalyst non-recyclability and high pollution. The mild reaction conditions and high selectivity make this method suitable for scale-up and industrial production, especially for applications requiring high-purity this compound such as advanced power capacitor insulation liquids.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diphenoxyethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce simpler hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Photophysical Studies

1,1-Diphenoxyethane has been extensively studied for its photophysical properties. Research indicates that it serves as a model compound for investigating excitonic and vibronic couplings in bichromophores. The compound's close-lying excited states make it an ideal candidate for laser spectroscopy studies, allowing researchers to explore the effects of solvent interactions on electronic transitions. For instance, studies have shown that the coupling between excited states is influenced by the presence of water molecules, which can modify the energy levels and transition dynamics of the compound .

Key Findings:

- Excited State Coupling: The weak coupling between excited states leads to unique spectroscopic signatures that can be analyzed to understand energy transfer mechanisms.

- Solvent Effects: The interaction of this compound with water clusters reveals significant insights into solvent-mediated internal conversion processes .

Thermal Paper Production

This compound has been identified as a potential alternative to Bisphenol A (BPA) in thermal paper applications. Its structural similarity to BPA allows it to function as a dye developer without exhibiting the same endocrine-disrupting properties associated with BPA. Studies have evaluated its feasibility as a substitute in thermal paper formulations .

Advantages:

- Non-toxic Alternative: As a non-phenolic substance, this compound presents a safer option for consumers and workers handling thermal paper.

- Technical Feasibility: The compound's performance in dye development has been confirmed through various assessments, indicating its viability in commercial applications .

Sensitizer in Recording Technologies

In addition to its applications in photophysics and thermal paper production, this compound has been utilized as a sensitizer for heat-sensitive recording materials. Its ability to absorb and transfer energy makes it suitable for enhancing the sensitivity of recording media under specific conditions .

Case Study:

A patent describes a method for purifying this compound to achieve high purity levels (over 99%) for use in recording technologies. The purification process involves distillation under controlled vacuum conditions to remove impurities effectively while retaining the compound's functionality as a sensitizer .

Wirkmechanismus

The mechanism of action of 1,1-diphenoxyethane involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Overview of 1,2-Diphenoxyethane and Analogues

Bisphenol A (BPA) and Alternatives

- Structural Differences: BPA contains two hydroxyphenyl groups linked to propane, while 1,2-diphenoxyethane lacks hydroxyl groups and uses an ethane backbone.

- Functional Overlap: Both serve as intermediates in polymer synthesis. However, 1,2-diphenoxyethane is explored as a BPA alternative in thermal paper due to concerns over BPA’s endocrine-disrupting effects. Studies suggest that alternatives like 1,2-diphenoxyethane may pose similar toxicity risks, necessitating further safety evaluations .

Hexabrominated Diphenoxyethane

- Structural Modification: Bromination at aromatic rings enhances flame-retardant properties but increases environmental persistence. Unlike 1,2-diphenoxyethane, this compound is heavily regulated due to bioaccumulation risks in aquatic ecosystems .

1,1-Dimethoxyethane

- Functional Groups: Methoxy (–OCH₃) substituents instead of phenoxy groups.

- Applications: Primarily a solvent in Grignard reactions and battery electrolytes, contrasting with 1,2-diphenoxyethane’s role in drug synthesis .

Bis-Pyridinium Derivatives

- Pharmacological Role: Compounds like EB-3D and EB-3P incorporate 1,2-diphenoxyethane as a spacer to optimize molecular geometry for enzyme inhibition. Substituting the spacer with alternative linkers (e.g., alkyl chains) alters pharmacokinetics and efficacy .

Environmental and Industrial Considerations

- Environmental Presence: 1,2-Diphenoxyethane is detected in river systems (e.g., Rur River, Germany) downstream of wastewater treatment plants, linked to paper industry effluents. Concentrations reach 90 ng/L, raising concerns about incomplete wastewater treatment .

Q & A

Q. What are the optimized synthetic routes for producing high-purity 1,2-Diphenoxyethane?

- Methodological Answer: 1,2-Diphenoxyethane can be synthesized via nucleophilic substitution using 1,2-dibromoethane and phenol in an aqueous KOH solution. Key parameters include:

- Molar ratio: Excess phenol (≥2:1) to ensure complete substitution.

- Reaction temperature: 60–80°C to balance reaction rate and side-product formation.

- Purification: Recrystallization or distillation to achieve >99% GC purity (confirmed via scale-up tests at 10 kg/batch) .

- Yield: ~75% based on 1,2-dibromoethane, with scalability demonstrated .

Q. How can researchers characterize 1,2-Diphenoxyethane’s structural and physicochemical properties?

- Methodological Answer:

- Structural analysis: Use NMR (¹H/¹³C) and FT-IR to confirm ether linkages and aromatic protons. The InChIKey (

XCSGHNKDXGYELG-UHFFFAOYSA-N) and SMILES (O(C1C=CC=CC=1)CCOC1C=CC=CC=1) provide reference fingerprints . - Physicochemical properties:

- Melting point: 94–96°C (lit.) .

- Boiling point: 341.6°C at 760 mmHg (predicted via computational methods) .

- Density: 1.1 g/cm³ (experimental) .

- Purity validation: Gas chromatography (GC) with flame ionization detection (FID) .

Advanced Research Questions

Q. What analytical methods are recommended for detecting 1,2-Diphenoxyethane in environmental samples?

- Methodological Answer:

- Sample preparation: Solid-phase extraction (SPE) using C18 cartridges for aqueous matrices (e.g., wastewater).

- Instrumentation:

- LC-MS/MS: Electrospray ionization (ESI) in positive mode; monitor m/z 214.26 (molecular ion) and fragment ions (e.g., m/z 94 for phenoxy groups).

- GC-MS: DB-5MS column (30 m × 0.25 mm ID); splitless injection at 250°C; EI source at 70 eV.

- Quantification: Achieve detection limits of ~1 ng/L using isotope dilution (e.g., ¹³C-labeled analogs) .

Q. How can researchers resolve contradictions in environmental fate data for 1,2-Diphenoxyethane?

- Methodological Answer:

- Case study: In the Rur catchment (Germany), 1,2-Diphenoxyethane was detected at 90 ng/L downstream of a wastewater treatment plant (WWTP) but absent in receiving waters .

- Resolution strategies:

Source tracking: Analyze upstream/downstream gradients and correlate with industrial discharges (e.g., paper production wastewaters).

Degradation studies: Investigate hydrolysis (pH-dependent) or microbial degradation using OECD 301/302 guidelines.

Analytical validation: Cross-check with alternative methods (e.g., HPLC-UV vs. LC-MS) to rule out false negatives .

Q. What advanced catalytic methods are effective for degrading 1,2-Diphenoxyethane in contaminated systems?

- Methodological Answer:

- Sono-electro-catalysis: Combine ultrasound (20–40 kHz) with Pd/Fe bimetallic catalysts to enhance degradation efficiency.

- Mechanism: Ultrasound cavitation generates hydroxyl radicals (•OH), while Pd/Fe promotes reductive deoxygenation of the ether bond.

- Optimization: Adjust catalyst loading (0.5–2 g/L) and current density (10–50 mA/cm²) to minimize byproducts (e.g., phenol derivatives) .

- Performance metrics: >90% degradation within 2 hours under optimized conditions .

Data Contradiction Analysis

Q. Why do discrepancies exist in reported environmental concentrations of 1,2-Diphenoxyethane?

- Critical Evaluation:

- Evidence: Levels up to 90 ng/L were detected downstream of WWTPs, but absent in receiving waters .

- Potential causes:

Incomplete degradation: WWTPs may inadequately remove the compound due to short hydraulic retention times.

Sampling artifacts: Temporal variability (e.g., seasonal industrial discharges) or matrix effects (e.g., organic matter interference).

- Recommendations:

- Implement passive samplers (e.g., POCIS) for time-integrated monitoring.

- Use high-resolution mass spectrometry (HRMS) to differentiate isomers (e.g., 1,1- vs. 1,2-Diphenoxyethane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.